N-ethyl-3,3-dimethyl-N-phenylbutanamide
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3 |
InChI Key |
NAIVZXMERBBQII-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Ethyl-3,3-dimethylbutanamide
- Molecular Formula: C₈H₁₇NO
- Average Molecular Mass : 143.230 g/mol
- Monoisotopic Mass: 143.131014 g/mol
- ChemSpider ID : 193253
Structural Features :
The compound consists of a butanamide backbone with an ethyl group attached to the nitrogen atom and two methyl groups at the 3,3-positions of the butanamide chain. The phenyl group is absent in this compound, distinguishing it from closely related analogs like N-(2-ethylphenyl)-3,3-dimethylbutanamide (CAS 335205-17-9), which includes a phenyl substituent .
Comparison with Structurally Related Amides
Structural Analog 1: N-(2-Ethylphenyl)-3,3-dimethylbutanamide
Structural Analog 2: 3-Methyl-N-(2-phenylethyl)butanamide
Structural Analog 3: N-Cyclohexyl-3-methylbutanamide
- Molecular Formula: C₁₁H₂₁NO
- CAS Number : 1195148-85-6
- Key Differences: Substitution of the ethyl group with a cyclohexyl ring, introducing steric bulk and conformational rigidity. Potential applications in agrochemicals or polymer additives due to its hydrophobic character .
Structural Analog 4: N-(3,4-Difluorophenyl)-3-oxobutanamide
- Molecular Formula: C₁₀H₉F₂NO₂
- Key Features: Fluorine atoms at the 3,4-positions of the phenyl ring enhance electronegativity and metabolic stability.
Comparative Data Table
Key Research Findings and Functional Implications
Steric and Electronic Effects
- The 3,3-dimethyl substitution in N-ethyl-3,3-dimethylbutanamide introduces steric hindrance, which may limit rotational freedom and influence binding interactions in catalytic or receptor-based applications. This contrasts with compounds like N-(3,4-difluorophenyl)-3-oxobutanamide, where electronic effects (fluorine substitution) dominate .
Preparation Methods
Acylation of N-Ethylaniline with 3,3-Dimethylbutanoyl Chloride
The most direct method involves reacting N-ethylaniline with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane (DCM) under reflux. This Friedel-Crafts acylation analog proceeds via nucleophilic acyl substitution, where the lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon.
Reaction Conditions:
-
Molar ratio: 1:1 (amine:acyl chloride)
-
Catalyst: None required (base scavengers like pyridine optional)
-
Temperature: 40–50°C
Challenges:
Two-Step Synthesis via Intermediate Amide Formation
An alternative approach synthesizes the target compound through a Schiff base intermediate:
Step 1: Condensation of 3,3-dimethylbutyraldehyde with N-ethylaniline forms a Schiff base.
Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields the tertiary amine, followed by acylation.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Schiff base solvent | Toluene | +15% vs. DCM |
| Reducing agent | NaBH₃CN (0.5 eq.) | 89% conversion |
| Acylation time | 6 hr | Max yield plateau |
This method avoids handling corrosive acyl chlorides but introduces additional purification steps.
Industrial-Scale Production Considerations
Catalytic Hydrogenation of Nitrile Precursors
Patent CN101575297B describes a scalable route applicable to structurally similar amides:
-
Friedel-Crafts alkylation of cinnamonitrile with benzene using AlCl₃ yields 3,3-diphenylpropionitrile (95–98% yield).
-
Catalytic hydrogenation over Raney nickel converts the nitrile to the primary amine.
-
N-Ethylation via reductive amination with acetaldehyde and H₂/Pd-C.
Adaptation for Target Compound:
Replacing benzene with isobutylene in the alkylation step could generate 3,3-dimethylbutyronitrile, which undergoes analogous hydrogenation and ethylation.
Comparative Metrics:
| Metric | Small-Scale Lab | Pilot Plant |
|---|---|---|
| Space-time yield (kg/m³·hr) | 0.8 | 4.2 |
| Pd catalyst reuse cycles | 3 | 12 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling N-ethylaniline and 3,3-dimethylbutanoic acid with tosyl chloride as an activating agent achieves 68% yield in 2 hr:
Advantages:
-
Eliminates volatile organic solvents
-
5-fold reduction in energy input vs. thermal methods
Limitations:
-
Scalability challenges in continuous processing
-
Particle size distribution affects reaction homogeneity
Analytical Characterization
Critical quality control parameters and their analytical methods:
Purity Assessment:
Impurity Profiling:
| Impurity | Source | Control Strategy |
|---|---|---|
| N-Phenyl byproduct | Incomplete ethylation | Excess ethylating agent |
| Hydrolyzed carboxylic acid | Moisture exposure | Strict anhydrous conditions |
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
